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Introduction
Hopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant scientific

interest due to its diverse and potent biological activities, including antioxidant, anti-

inflammatory, antiviral, and cardioprotective effects. The complex stereochemistry and

polymeric nature of hopeaphenol presented a considerable challenge to its initial structural

elucidation. This technical guide provides an in-depth overview of the methodologies and data

integral to the definitive determination of its chemical structure, offering a valuable resource for

researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data
The structural elucidation of hopeaphenol was achieved through a combination of

physicochemical methods and extensive spectroscopic analysis. The molecule is a tetramer of

resveratrol, possessing a molecular formula of C₅₆H₄₂O₁₂ and a corresponding molecular

weight of 906.9 g/mol .[1]

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for

hopeaphenol. These data were pivotal in piecing together the connectivity and
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stereochemistry of this complex natural product.

Table 1: ¹H NMR Spectroscopic Data of Hopeaphenol (in acetone-d₆)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J) in
Hz

No. of Protons Assignment

7.13 d 8.4 2H H-2a/6a

6.90 d 8.4 2H H-2b/6b

6.78 d 8.4 2H H-3a/5a

6.55 d 8.4 2H H-3b/5b

6.53 d 1.5 1H H-12a

6.28 d 1.5 1H H-14a

5.75 d 12.6 1H H-7a

5.71 d 1.8 1H H-12b

5.15 d 1.8 1H H-14b

4.23 d 12.6 1H H-8a

~8.51 br s - 1H Hydroxyl Proton

~8.43 br s - 1H Hydroxyl Proton

~8.18 br s - 1H Hydroxyl Proton

~7.95 br s - 1H Hydroxyl Proton

~7.39 br s - 1H Hydroxyl Proton

Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data of Hopeaphenol (in acetone-d₆)
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Chemical Shift (δ) ppm Carbon Type Assignment

160.1 C C-11a

159.2 C C-4a

158.8 C C-4b

156.9 C C-10a

156.0 C C-10b

145.5 C C-13a

145.2 C C-13b

131.8 C C-1a

130.5 CH C-2a/6a

128.4 CH C-2b/6b

127.8 C C-1b

116.3 CH C-3a/5a

115.8 CH C-3b/5b

107.8 CH C-12a

106.9 CH C-12b

102.1 CH C-14a

101.8 CH C-14b

94.6 CH C-7a

60.1 CH C-8a

55.4 CH C-7b

42.6 CH C-8b

Note: Due to the complexity and symmetry of the molecule, some assignments are tentative

and based on 2D NMR correlations.
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Table 3: Mass Spectrometry Data of Hopeaphenol

m/z Ion Type Interpretation

906 [M]⁺ Molecular Ion

453 [M/2]⁺
Cleavage into two symmetrical

resveratrol dimer units

The mass spectrum of hopeaphenol is characterized by a prominent molecular ion peak,

confirming its tetrameric nature.[1]

Table 4: UV and IR Spectroscopic Data of Hopeaphenol

Spectroscopic Method Wavelength/Wavenumber Interpretation

UV (in Methanol) λmax 225, 285 nm
Presence of phenolic aromatic

rings

IR (KBr)
νmax 3350, 1610, 1515, 1170

cm⁻¹

-OH stretching, C=C aromatic

stretching, C-O stretching

Experimental Protocols
The definitive structure of hopeaphenol was elucidated through a series of key experiments,

including isolation, and various spectroscopic techniques. The absolute configuration was

ultimately confirmed by X-ray crystallography of a derivatized form.

Isolation of Hopeaphenol
Hopeaphenol is typically isolated from the bark or heartwood of plants from the

Dipterocarpaceae family, such as Hopea odorata and Shorea ovalis.[2] A general experimental

protocol for its isolation is as follows:

Extraction: The dried and powdered plant material is exhaustively extracted with a solvent

such as acetone or methanol at room temperature.
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Solvent Evaporation: The crude extract is concentrated under reduced pressure to yield a

viscous residue.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example,

between methanol-water and n-hexane to remove nonpolar constituents. The methanolic

layer is then further partitioned with solvents of increasing polarity, such as dichloromethane

and ethyl acetate.

Chromatography: The fraction enriched with hopeaphenol is subjected to multiple

chromatographic steps for purification. This typically involves:

Vacuum Liquid Chromatography (VLC): Initial separation on silica gel using a gradient of

solvents (e.g., n-hexane, ethyl acetate, and methanol).

Column Chromatography: Further purification of the VLC fractions on silica gel or

Sephadex LH-20 using isocratic or gradient elution.

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid

Chromatography (HPLC): Final purification to yield pure hopeaphenol.

Purity Assessment: The purity of the isolated compound is assessed by TLC and HPLC

analysis.

Spectroscopic Analysis
NMR spectroscopy was the most critical tool for determining the planar structure and relative

stereochemistry of hopeaphenol. A standard suite of 1D and 2D NMR experiments is

employed.

Sample Preparation: 5-10 mg of purified hopeaphenol is dissolved in approximately 0.5 mL

of a deuterated solvent, typically acetone-d₆ or methanol-d₄, in a 5 mm NMR tube.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number, chemical environment, and coupling of

protons.
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¹³C NMR (with DEPT): Determines the number and type of carbon atoms (C, CH, CH₂,

CH₃).

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks,

crucial for establishing connectivity within individual resveratrol units.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, essential for connecting the resveratrol

monomer units and establishing the overall framework of the tetramer.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is critical for determining the relative stereochemistry of the

molecule.

Technique: High-resolution mass spectrometry (HRMS), often using techniques like Fast

Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the

accurate molecular weight and elemental composition of hopeaphenol.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides clues

about the structural components. For hopeaphenol, a key fragmentation is the cleavage into

two symmetrical dimer units.

The absolute stereochemistry of hopeaphenol was definitively established by single-crystal X-

ray diffraction analysis of its dibromodeca-O-methylhopeaphenol derivative.[3] This involved:

Derivatization: Chemical modification of hopeaphenol to introduce heavy atoms (bromine)

and remove interfering hydroxyl groups (methylation) to facilitate crystal formation and phase

determination.

Crystal Growth: Growing a single crystal of the derivative suitable for X-ray diffraction.
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Data Collection and Structure Solution: Analyzing the diffraction pattern to determine the

precise three-dimensional arrangement of atoms in the molecule.

Signaling Pathways and Logical Relationships
Recent research has illuminated the molecular mechanisms underlying the biological activities

of hopeaphenol, revealing its interaction with key cellular signaling pathways.

Inhibition of HIV Transcription
Hopeaphenol has been shown to inhibit HIV transcription through a dual mechanism, targeting

both host cell factors and a viral-encoded protein.[4]
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Caption: Hopeaphenol inhibits HIV transcription by targeting PKC/NF-κB and CDK9 pathways.

Cardioprotective Effects via AMPK Activation
Hopeaphenol has demonstrated protective effects against cardiac hypertrophy, a condition

characterized by the thickening of the heart muscle. This protection is mediated through the

activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b230904?utm_src=pdf-body
https://www.benchchem.com/product/b230904?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Hopeaphenol
https://www.benchchem.com/product/b230904?utm_src=pdf-body-img
https://www.benchchem.com/product/b230904?utm_src=pdf-body
https://www.benchchem.com/product/b230904?utm_src=pdf-body
https://www.researchgate.net/figure/13C-NMR-spectrum-of-hopeaphenol_fig2_277566329
https://pubmed.ncbi.nlm.nih.gov/21141940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b230904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hopeaphenol

AMP-activated protein kinase
(AMPK)

Activates

Improved Mitochondrial
Function & Energy Metabolism

Promotes

Cardiac Hypertrophy

Inhibits

Heart Failure

Pressure Overload
(e.g., Hypertension)

Click to download full resolution via product page

Caption: Hopeaphenol activates AMPK, improving mitochondrial function and mitigating

cardiac hypertrophy.

Conclusion
The structural elucidation of hopeaphenol stands as a testament to the power of a

multidisciplinary approach, combining classical phytochemical techniques with advanced

spectroscopic methods. The definitive assignment of its complex structure has paved the way

for a deeper understanding of its biological activities and its potential as a therapeutic agent.

This guide provides a comprehensive technical foundation for scientists and researchers

engaged in the study of this remarkable natural product and its derivatives, facilitating further

exploration into its medicinal applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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